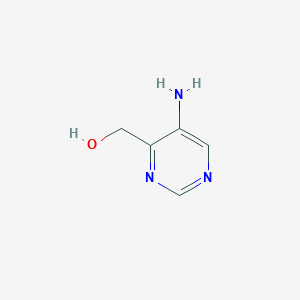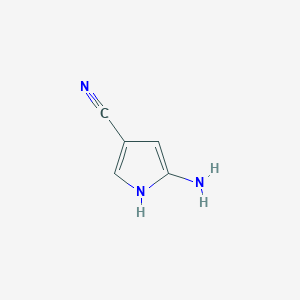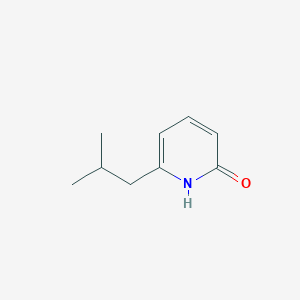
4-Methyl-2,6-pyridinedicarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-pyridinedicarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of two formyl groups attached to the 2 and 6 positions of a pyridine ring, with an additional methyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-pyridinedicarboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Formylation: The formylation of 4-methylpyridine can be achieved using Vilsmeier-Haack reaction conditions, where a mixture of phosphorus oxychloride and dimethylformamide is used to introduce the formyl groups at the 2 and 6 positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2,6-pyridinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 4-Methyl-2,6-pyridinedicarboxylic acid.
Reduction: 4-Methyl-2,6-pyridinedimethanol.
Condensation: Schiff bases with various amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6-pyridinedicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting metal ions and biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of functionalized resins and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,6-pyridinedicarboxaldehyde involves its ability to form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is primarily due to the presence of the formyl groups, which are electrophilic and can undergo nucleophilic addition reactions. The compound can also coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes that are useful in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarboxaldehyde: Lacks the methyl group at the 4 position, making it less sterically hindered and more reactive in certain reactions.
4-Methylpyridine-2-carboxaldehyde: Contains only one formyl group, limiting its ability to form bis-functionalized products.
2,6-Diformylpyridine: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 4-Methyl-2,6-pyridinedicarboxaldehyde is unique due to the presence of both formyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
4-methylpyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-5H,1H3 |
InChI-Schlüssel |
IDHCSGVUFOFZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)


![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)





![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)
![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

